molecular formula C12H13NOS B2640312 2-Amino-1-(4-thiophen-3-ylphenyl)ethanol CAS No. 2379945-41-0

2-Amino-1-(4-thiophen-3-ylphenyl)ethanol

Cat. No.: B2640312
CAS No.: 2379945-41-0
M. Wt: 219.3
InChI Key: FXKWSQSLUPJGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-thiophen-3-ylphenyl)ethanol is a versatile chemical compound extensively employed in scientific research. Its multifaceted nature allows for diverse applications in fields like pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-Amino-1-(4-thiophen-3-ylphenyl)ethanol, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often employs green chemistry principles to minimize environmental impact. Multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions, and the use of alternative solvents are common strategies .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-thiophen-3-ylphenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and various catalysts for facilitating multicomponent reactions .

Major Products

The major products formed from these reactions are typically thiophene-based analogs with diverse biological and chemical properties .

Scientific Research Applications

2-Amino-1-(4-thiophen-3-ylphenyl)ethanol is extensively employed in scientific research due to its versatile nature. It finds applications in:

    Pharmaceuticals: Used in the development of drugs with anticancer, anti-inflammatory, and antimicrobial properties.

    Materials Science: Utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Organic Synthesis: Acts as a building block for synthesizing complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as suprofen, articaine, and various aminothiophenes .

Uniqueness

What sets 2-Amino-1-(4-thiophen-3-ylphenyl)ethanol apart is its unique combination of an amino group and a thiophene ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-amino-1-(4-thiophen-3-ylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c13-7-12(14)10-3-1-9(2-4-10)11-5-6-15-8-11/h1-6,8,12,14H,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKWSQSLUPJGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)C(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.